molecular formula C20H25N3O3 B2920782 2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921529-38-6

2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2920782
CAS No.: 921529-38-6
M. Wt: 355.438
InChI Key: MVTYGTYIUSTGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic pyridazin-3(2H)-one derivative of significant interest in early-stage pharmacological research, particularly in the field of immunology and inflammatory diseases. This compound is presented for non-human in-vitro research use only; it is not intended for diagnostic or therapeutic applications in humans or animals. Research Applications and Value: Pyridazinone-based compounds are investigated for their potential to modulate key immune signaling pathways . Structural analogs of this compound have demonstrated potent activity as agonists of Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors found on immune cells . Activating these receptors can induce both pro- and anti-inflammatory responses, making them attractive targets for studying conditions such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's), stroke, and chronic obstructive pulmonary disease (COPD) . Furthermore, related pyridazinone chemotypes have been identified as inhibitors of the NLRP3 inflammasome, a multiprotein complex central to the activation of inflammatory responses . Inhibiting NLRP3 holds broad therapeutic potential for a wide array of auto-inflammatory and chronic inflammatory diseases . Mechanism of Action: Based on studies of highly similar compounds, this chemotype may function as an FPR agonist, potentially inducing intracellular calcium flux and modulating immune cell activity such as neutrophil chemotaxis . Alternatively, its mechanism may involve binding to the PRMT5-binding motif (PBM) site of substrate adaptor proteins, thereby disrupting protein-protein interactions critical for the function of the methyltransferase PRMT5, which is a dependency in certain cancer cells . The core pyridazinone scaffold is often essential for this biological activity . Chemical Features: The molecular structure incorporates a pyridazinone core, a privileged scaffold in medicinal chemistry known to confer favorable biological activity . It is further functionalized with a 4-methoxyphenyl group at the 3-position and a cyclopentylacetamide side chain connected via a flexible ethyl linker to the N-2 position of the pyridazinone ring . These features are characteristic of compounds explored for their receptor-binding properties and metabolic stability. Researchers can utilize this high-purity compound as a key chemical tool for probing inflammatory pathways and validating novel drug targets.

Properties

IUPAC Name

2-cyclopentyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-26-17-8-6-16(7-9-17)18-10-11-20(25)23(22-18)13-12-21-19(24)14-15-4-2-3-5-15/h6-11,15H,2-5,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTYGTYIUSTGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through alkylation reactions, using cyclopentyl halides and strong bases.

    Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or a ligand in biological studies, helping to elucidate molecular interactions and pathways.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The exact mechanism of action of 2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Impact of Pyridazinone Substituents

  • Chlorophenyl/fluorophenyl (921852-16-6, Compound 6c): Halogen atoms increase lipophilicity and may enhance target binding via halogen-bonding interactions .
  • Methylthio-benzyl (Compound 8a): The sulfur atom contributes to metabolic stability but may reduce aqueous solubility .

Acetamide Side Chain Modifications

  • Benzimidazole (): The planar aromatic system favors interactions with ATP-binding pockets in kinases, contrasting with the non-aromatic cyclopentyl group .
  • Antipyrine moiety (Compound 6c): The pyrazolone ring confers known antipyretic effects, suggesting divergent therapeutic applications compared to the target compound .

Pharmacological and Physicochemical Trends

  • Lipophilicity : Chlorophenyl (921852-16-6) and methylthio (Compound 8a) substituents increase logP values, favoring blood-brain barrier penetration, whereas methoxy groups balance solubility and permeability .
  • Bioactivity : Antipyrine hybrids (e.g., Compound 6c) demonstrate anti-inflammatory effects, while benzimidazole analogs () are prioritized for enzyme inhibition. The target compound’s cyclopentyl group may align with G-protein-coupled receptor (GPR) modulation, as seen in for structurally related agonists .

Biological Activity

2-Cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 1232797-38-4

The compound contains a cyclopentyl group and a pyridazinone moiety, which are critical for its biological activity.

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound can increase cAMP levels, potentially leading to anti-inflammatory effects and modulation of immune responses .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds selectively inhibit the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. For instance, a related compound demonstrated a log GI(50) value of -6.01 against HOP-92 cells, indicating potent anticancer activity .

Antibacterial Activity

In addition to anticancer effects, this compound has shown antibacterial activity against various strains. The synthesized derivatives exhibited varying degrees of effectiveness against bacterial pathogens, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Given its role as a PDE4 inhibitor, the compound is also expected to possess anti-inflammatory properties. PDE4 inhibitors are known to be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role in disease pathology .

Case Studies and Research Findings

StudyFindings
In vitro Anticancer Activity The compound showed selective inhibition of NSCLC cell lines with log GI(50) values indicating high potency.
Antibacterial Studies Demonstrated significant inhibition of bacterial growth in various assays, supporting its potential as an antibacterial agent.
PDE4 Inhibition Confirmed as a potent inhibitor of PDE4, leading to increased cAMP levels and subsequent anti-inflammatory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.